molecular formula C19H21N3O3 B2387306 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide CAS No. 400088-01-9

2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide

Cat. No. B2387306
CAS RN: 400088-01-9
M. Wt: 339.395
InChI Key: PPVKCVLCEDLRBD-UDWIEESQSA-N
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Description

2-[(Methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide, commonly known as MMB, is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields of science. MMB is a malonamide derivative that has been synthesized using various methods, including the reaction of malonate esters with nitroso compounds, and the reaction of malonate esters with isocyanates.

Scientific Research Applications

  • Anticancer Research Potential Applications: Investigate its efficacy against specific cancer types, explore synergistic effects with existing chemotherapeutic agents, and study its impact on tumor growth inhibition.
  • Antibacterial Properties

    • Applications : Evaluate its potential as a novel antibacterial agent, especially against drug-resistant strains. Investigate its mode of action and safety profile .
  • Metal Chelation Research Areas: Explore its use in metal ion detection, environmental remediation, and as a potential treatment for metal toxicity.
  • Organocatalysis Applications: Study its role in asymmetric synthesis, green chemistry, and other catalytic processes.
  • Materials Science Properties: Investigate its mechanical, thermal, and optical properties for material applications.
  • Biochemical Studies Biological Targets: Investigate its interactions with proteins and nucleic acids.
  • Pharmacological Research Structure-Activity Relationship (SAR): Analyze its structure to optimize pharmacological properties.

properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis(3-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-4-8-15(10-13)21-18(23)17(12-20-25-3)19(24)22-16-9-5-7-14(2)11-16/h4-12,17H,1-3H3,(H,21,23)(H,22,24)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKCVLCEDLRBD-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C=NOC)C(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(/C=N/OC)C(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide

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